6-Amino-N-isopropyl-9H-purine-9-carboxamide
Description
Properties
IUPAC Name |
6-amino-N-propan-2-ylpurine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-5(2)14-9(16)15-4-13-6-7(10)11-3-12-8(6)15/h3-5H,1-2H3,(H,14,16)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXXTJLEUKRWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1C=NC2=C(N=CN=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704445 | |
| Record name | 6-Amino-N-(propan-2-yl)-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-85-6 | |
| Record name | 6-Amino-N-(1-methylethyl)-9H-purine-9-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-N-(propan-2-yl)-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-isopropyl-9H-purine-9-carboxamide typically involves the reaction of 6-chloropurine with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with the addition of a base like potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-isopropyl-9H-purine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
6-Amino-N-isopropyl-9H-purine-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Amino-N-isopropyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Alkyl Carboxamide Derivatives
- 6-Amino-N-ethyl-9H-purine-9-carboxamide (CAS 76708-24-2): Differs by an ethyl group instead of isopropyl at the carboxamide nitrogen.
- 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide (CAS 401937-84-6): Incorporates a sulfonylaryl group, enhancing electrophilicity and enabling interactions with sulfonamide-binding enzymes. Molecular weight: 332.34 g/mol .
Halogenated and Aryl-Substituted Purines
- 6-Chloro-9-isopropyl-9H-purine derivatives (e.g., 6-Chloro-9-(1-(6-methoxynaphthalen-2-yl)ethyl)-9H-purine): Chlorine at C6 increases electrophilicity, favoring nucleophilic substitution reactions. The bulky aryl-isopropyl group enhances lipophilicity (logP ~3.5) .
Physicochemical Properties
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Biological Activity
6-Amino-N-isopropyl-9H-purine-9-carboxamide is a purine derivative with significant biological activity, particularly as a purine analog. This compound is characterized by an amino group at the 6-position and a carboxamide functional group at the 9-position of the purine ring. Its molecular formula is CHNO, and it has a molecular weight of 252.28 g/mol. The unique structural features of this compound confer distinct biological properties and therapeutic potential.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound can act as an inhibitor or activator, leading to diverse physiological effects. Notably, it has been investigated for its role in:
- Cyclic nucleotide phosphodiesterase (PDE) inhibition : This activity is crucial for regulating cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which are vital second messengers in cellular signaling pathways.
- Antiviral and anticancer properties : The compound has shown potential therapeutic applications in treating viral infections and certain types of cancer.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- PDE-IV Inhibition Study : A study highlighted the compound's ability to relax bronchial tissues through PDE-IV inhibition, suggesting its potential use as an anti-asthmatic agent. This was evidenced by increased cAMP levels leading to bronchodilation .
- Antiviral Properties : Research indicated that this compound could inhibit the replication of certain viruses by disrupting their nucleic acid synthesis pathways. This was particularly noted in studies involving RNA viruses.
- Antitumor Efficacy : In xenograft mouse models, the compound demonstrated significant antitumor activity against pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM), showing a reduction in tumor size without overt toxicity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Aminopurine | Amino group at position 6 | Natural purine base; precursor for nucleotides |
| N-Isopropyladenosine | Ribose sugar attached; modified adenine | Important in nucleoside metabolism |
| 2-Amino-6-hydroxypurine | Hydroxyl group at position 2 | Exhibits different biological activities |
| 9-Isopropylpurine | Isopropyl substitution at position 9 | Altered pharmacokinetics compared to standard purines |
Q & A
Q. What are the established synthetic routes for 6-Amino-N-isopropyl-9H-purine-9-carboxamide?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
Core Purine Functionalization : Start with a purine backbone (e.g., 6-chloropurine) and introduce the isopropylcarboxamide group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
Amination : Introduce the amino group at the 6-position using ammonia or ammonium hydroxide under controlled pH (7–9) to avoid over-substitution .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Table 1: Comparative Synthesis Methods
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Modification | 6-chloropurine, isopropylamine, DMF, 80°C | 45–60% | |
| Amination | NH₃/THF, 60°C, 12h | 50–70% |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., isopropyl group at δ 1.2–1.4 ppm for CH₃; purine ring protons at δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₉H₁₃N₆O: 237.1102; observed: 237.1105) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield under varying reaction conditions?
Methodological Answer: Adopt a Design of Experiments (DoE) approach:
Parameter Screening : Test variables (temperature, solvent polarity, base strength) using fractional factorial design. For example, optimize amination by varying NH₃ concentration (2–6M) and reaction time (6–24h) .
Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify rate-limiting steps. ICReDD’s reaction path search methods can narrow optimal conditions .
In Situ Monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. Table 2: Yield Optimization via Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 60 |
| DMSO | 47.2 | 55 |
| THF | 7.5 | 40 |
Q. How to resolve contradictions in reported biological activities of purine derivatives like this compound?
Methodological Answer: Address discrepancies through:
Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., N6-cyclopropyl or 9-methyl variants) to isolate functional group contributions. For example, cyclopropyl groups enhance metabolic stability but reduce solubility .
Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell line, ATP concentration in kinase assays). Use positive controls (e.g., staurosporine for kinase inhibition).
Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to aggregate data from multiple studies, adjusting for variables like purity (>95% by HPLC) .
Q. What strategies mitigate challenges in studying its interactions with biological targets?
Methodological Answer:
Biophysical Profiling :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to enzymes like adenosine kinase .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes.
Mutagenesis Studies : Engineer target proteins (e.g., point mutations in purine-binding pockets) to identify critical residues for interaction .
Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100-ns trajectories to predict off-target effects .
Q. Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood due to potential respiratory irritancy .
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous waste (EPA Category D) .
- Storage : Store at –20°C under argon to prevent hydrolysis. Regularly validate stability via TLC .
Q. Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer:
Replicate Experiments : Measure solubility in triplicate using UV-Vis spectroscopy (λmax = 260 nm for purines) .
Solvent Parameterization : Correlate solubility with Hansen solubility parameters (δD, δP, δH). For example, high δP solvents (e.g., DMSO) may disrupt H-bonding in crystalline forms .
Polymorph Screening : Use X-ray crystallography to identify hydrate or solvate forms that alter solubility profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
